![molecular formula C18H19NO B1238092 (2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
3-(3,4-dimethylanilino)-1-(4-methylphenyl)-2-propen-1-one is a carbonyl compound.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : This compound is involved in the synthesis of various chemical structures, including isomerisation and characterization through chemical tests and spectral analyses (Tayade & Waghmare, 2016).
- X-Ray Structures and Computational Studies : It has been characterized using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction, which helps in understanding its molecular geometry and properties (Nycz et al., 2011).
Chemical Properties and Biological Activities
- Antioxidant Activity : Certain derivatives have been synthesized and tested for their antioxidant activity, providing insights into their potential biological applications (Sulpizio et al., 2016).
- Potential Antiviral Interactions : Research has investigated its interactions with enzymatic and structural targets of SARS-CoV-2, suggesting potential applications in antiviral strategies (Almeida-Neto et al., 2020).
Crystallography and Molecular Interactions
- Crystal and Molecular Structures : Studies have provided detailed insights into its crystal and molecular structures, enhancing the understanding of its chemical behavior (Kant et al., 2014).
- Fluorescence Enhancement Studies : Investigations into its fluorescence properties have revealed significant information about its photochemical behavior, which could have implications in material sciences (Yang, Chiou, & Liau, 2002).
Applications in Heterocyclic Chemistry
- Synthesis of Heterocyclic Systems : It has been used in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Pharmaceutical and Medicinal Chemistry
- Monoamine Oxidase Inhibitors : Derivatives of this compound have shown potential as monoamine oxidase inhibitors, indicating possible therapeutic applications in neuropsychiatric disorders (Sasidharan et al., 2018).
properties
Product Name |
(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-13-4-7-16(8-5-13)18(20)10-11-19-17-9-6-14(2)15(3)12-17/h4-12,19H,1-3H3/b11-10+ |
InChI Key |
CIAMLHZCZHEMRV-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)C)C |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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